2-(4-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

Catalog No.
S14607492
CAS No.
M.F
C14H9FN2O
M. Wt
240.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propaneni...

Product Name

2-(4-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

IUPAC Name

2-(4-fluorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile

Molecular Formula

C14H9FN2O

Molecular Weight

240.23 g/mol

InChI

InChI=1S/C14H9FN2O/c15-12-5-3-10(4-6-12)13(8-16)14(18)11-2-1-7-17-9-11/h1-7,9,13H

InChI Key

WWTKUNJFMPCBIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C(C#N)C2=CC=C(C=C2)F

2-(4-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is an organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl moiety, and a nitrile functional group. The chemical formula for this compound is C14H10FN2OC_{14}H_{10}FN_2O, and it has a molecular weight of approximately 240.24 g/mol. The presence of the fluorine atom in the para position of the phenyl ring enhances its electronic properties, potentially affecting its reactivity and biological activity.

Typical for nitriles and carbonyl compounds:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the nitrile group can hydrolyze to form the corresponding carboxylic acid.
  • Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The fluorophenyl group may undergo nucleophilic aromatic substitution, allowing for further derivatization.

Preliminary studies indicate that 2-(4-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile exhibits potential biological activities. Its structural components suggest possible interactions with biological targets, including enzymes and receptors. Research has explored its potential as an anticancer agent and its anti-inflammatory properties, although detailed mechanisms of action require further investigation.

The synthesis of 2-(4-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile typically involves multi-step organic reactions. Common approaches include:

  • Formation of the Pyridine Intermediate: Starting from a suitable pyridine derivative, such as pyridine-3-carboxaldehyde, which is reacted with a fluorinated phenol in the presence of an acid catalyst.
  • Nitrile Introduction: The intermediate is then treated with a nitrile source, such as malononitrile, under basic conditions to yield the desired product.

Alternative methods may involve variations in reaction conditions or the use of different starting materials to optimize yield and purity.

2-(4-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile has potential applications in various fields:

  • Pharmaceuticals: Investigated for its potential therapeutic effects against cancer and inflammation.
  • Organic Synthesis: Acts as a versatile building block for synthesizing more complex organic molecules.
  • Material Science: May be utilized in developing materials with specific electronic or optical properties due to its unique structure.

Research into the interaction of 2-(4-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile with biological targets is ongoing. Initial studies suggest that its binding affinity could modulate various biochemical pathways, making it a candidate for further pharmacological exploration. Specific studies have focused on its interactions with enzymes involved in metabolic pathways and potential receptor binding.

Several compounds share structural similarities with 2-(4-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile. These include:

  • 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile
    • Contains similar functional groups but differs in the position of the pyridine ring.
  • 3-(4-Chlorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile
    • Substituted with chlorine instead of fluorine, potentially affecting reactivity and biological activity.
  • N-(4-(3-Oxo-3-pyridin-3-yl-propenyl)-phenyl)-acetamide
    • Features a similar pyridine structure but incorporates an acetamide functional group.

Uniqueness

The uniqueness of 2-(4-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile lies in the presence of the fluorine atom, which significantly influences its reactivity and biological profile compared to similar compounds. The fluorine substituent can enhance lipophilicity and stability, making it a valuable candidate for drug development and other applications in chemistry and materials science.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

240.06989108 g/mol

Monoisotopic Mass

240.06989108 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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